3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine typically involves the halogenation of imidazo[1,2-b]pyridazine derivatives. A common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively . The iodination step can be achieved using iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar halogenation reactions but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of inhibitors for enzymes such as Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is crucial in malaria research.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its unique structure.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway . This inhibition can lead to the disruption of critical cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
- 3-Bromo-7-iodoimidazo[1,2-b]pyridazine
Uniqueness
3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine is unique due to the presence of three different halogen atoms (Br, Cl, I) on the imidazo[1,2-b]pyridazine scaffold. This unique combination allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C6H2BrClIN3 |
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Molecular Weight |
358.36 g/mol |
IUPAC Name |
3-bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H2BrClIN3/c7-4-2-10-5-1-3(9)6(8)11-12(4)5/h1-2H |
InChI Key |
MDORSEHQMHKNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN2C1=NC=C2Br)Cl)I |
Origin of Product |
United States |
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